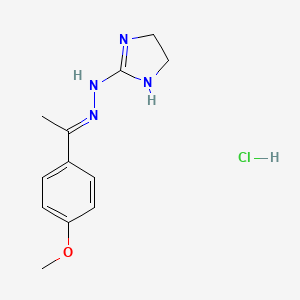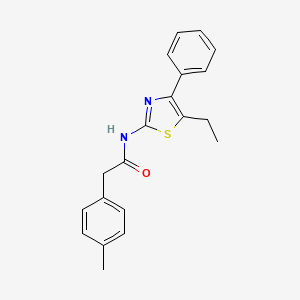
N-benzyl-2-(1H-imidazol-2-ylcarbonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(1H-imidazol-2-ylcarbonyl)benzamide, also known as BIBX1382, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of N-benzyl-2-(1H-imidazol-2-ylcarbonyl)benzamide involves the inhibition of the EGFR signaling pathway. This pathway is activated by the binding of epidermal growth factor (EGF) to the EGFR receptor, leading to the activation of downstream signaling pathways that promote cell proliferation and survival. This compound blocks this pathway by binding to the EGFR receptor and preventing the binding of EGF. This leads to the inhibition of downstream signaling pathways, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the proliferation and survival of cancer cells by blocking the EGFR signaling pathway. Inflammatory cells, this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to a reduction in inflammation. In cardiovascular diseases, this compound improves cardiac function and reduces myocardial infarction size by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-2-(1H-imidazol-2-ylcarbonyl)benzamide has several advantages and limitations for laboratory experiments. One of the advantages is its high potency and selectivity towards the EGFR receptor, making it an effective inhibitor of the EGFR signaling pathway. Additionally, this compound has been shown to have low toxicity in animal studies, making it a promising candidate for further research. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-2-(1H-imidazol-2-ylcarbonyl)benzamide. One area of research is the development of more soluble analogs of this compound that can be administered more easily in experimental settings. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential use in other diseases such as Alzheimer's disease and Parkinson's disease. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-benzyl-2-(1H-imidazol-2-ylcarbonyl)benzamide involves the reaction of 2-(1H-imidazol-2-ylcarbonyl)benzoic acid with benzylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 50-60°C for several hours. The resulting product is then purified by column chromatography or recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(1H-imidazol-2-ylcarbonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the epidermal growth factor receptor (EGFR) signaling pathway. This pathway plays a crucial role in the proliferation and survival of cancer cells, and blocking it can lead to the death of cancer cells. This compound has also been studied for its anti-inflammatory properties, where it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been studied for its potential use in cardiovascular diseases, where it has been shown to improve cardiac function and reduce myocardial infarction size.
Eigenschaften
IUPAC Name |
N-benzyl-2-(1H-imidazole-2-carbonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-16(17-19-10-11-20-17)14-8-4-5-9-15(14)18(23)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUMPPGMBJWDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354582 |
Source


|
| Record name | ST060905 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62366-93-2 |
Source


|
| Record name | ST060905 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(3-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5736977.png)
![3-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5736980.png)




![dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate](/img/structure/B5737023.png)

![2-[(2-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5737052.png)
![2-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5737054.png)

